REACTION_CXSMILES
|
[Cl:1][C:2]1[N:12]=[C:11]([CH3:13])[CH:10]=[C:9]([Cl:14])[C:3]=1[C:4](OCC)=[O:5].[H-].[H-].[H-].[H-].[Li+].[Al+3].O.[OH-].[Na+]>C1COCC1>[Cl:1][C:2]1[C:3]([CH2:4][OH:5])=[C:9]([Cl:14])[CH:10]=[C:11]([CH3:13])[N:12]=1 |f:1.2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
8.04 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OCC)C(=CC(=N1)C)Cl
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-30 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred for 6 hours at this temperature and for 1 hour at −30° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was warmed to room temperature
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The white precipitate was washed liberally with ethyl acetate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic portions were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1CO)Cl)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |